N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide
Description
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C9H6BrClN2OS and a molecular weight of 305.58 g/mol . It is known for its unique structure, which includes a bromo, cyanosulfanyl, and chloroacetamide functional group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Properties
IUPAC Name |
[3-bromo-4-[(2-chloroacetyl)amino]phenyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2OS/c10-7-3-6(15-5-12)1-2-8(7)13-9(14)4-11/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJHLOZLWIGZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)Br)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide typically involves the reaction of 2-bromo-4-(cyanosulfanyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The cyanosulfanyl group can be oxidized to sulfonyl derivatives or reduced to thiol derivatives.
Coupling reactions: The bromo group can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Coupling reactions: Biaryl or aryl-alkene derivatives.
Scientific Research Applications
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide is not fully understood. its biological activity is thought to be related to its ability to interact with cellular proteins and enzymes. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The cyanosulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide: Unique due to the presence of both cyanosulfanyl and chloroacetamide groups.
N-[2-bromo-4-(methylsulfanyl)phenyl]-2-chloroacetamide: Similar structure but with a methylsulfanyl group instead of cyanosulfanyl.
N-[2-bromo-4-(hydroxysulfanyl)phenyl]-2-chloroacetamide: Contains a hydroxysulfanyl group, which may alter its reactivity and biological activity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the cyanosulfanyl group, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with biological targets .
Biological Activity
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, supported by various research findings, case studies, and quantitative structure-activity relationship (QSAR) analyses.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine and cyanosulfanyl groups contributes to its unique chemical properties, which influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 293.502 g/mol |
| Density | 1.8 ± 0.1 g/cm³ |
| Boiling Point | 458.6 ± 45.0 °C |
| Flash Point | 231.1 ± 28.7 °C |
| LogP | 2.26 |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity against a range of pathogens. The effectiveness is largely attributed to the structural characteristics of the compounds, including lipophilicity and the nature of substituents on the phenyl ring.
- Gram-Positive Bacteria : Compounds with halogenated phenyl rings have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, chloroacetamides with specific substitutions were noted for their enhanced permeability through bacterial membranes, leading to higher efficacy .
- Gram-Negative Bacteria : The activity against Gram-negative bacteria like Escherichia coli was comparatively lower, indicating that structural modifications could be necessary to enhance efficacy in this area .
- Fungal Activity : Moderate effectiveness was observed against fungal strains such as Candida albicans, suggesting potential applications in antifungal treatments .
QSAR Analysis
Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of new derivatives based on their chemical structure. These models analyze various molecular descriptors that correlate with biological performance.
- Lipophilicity : Higher lipophilicity often correlates with better membrane permeability, which is crucial for antimicrobial action.
- Molecular Descriptors : Factors such as molecular weight, polar surface area, and hydrogen bond donors/acceptors are critical in predicting the bioactivity of chloroacetamides.
Case Studies
A notable study synthesized a series of N-substituted chloroacetamides and evaluated their antimicrobial activities through standard testing protocols against common pathogens. The results indicated that compounds with specific substitutions exhibited enhanced antimicrobial properties, particularly those that adhered to Lipinski's rule of five .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
